molecular formula C12H12O3 B6190791 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2731009-06-4

3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B6190791
CAS RN: 2731009-06-4
M. Wt: 204.2
InChI Key:
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Description

3-Phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, also known as POBHCA, is an important organic compound that has become increasingly popular in recent years due to its wide range of applications in scientific research. POBHCA is a cyclic acid with a unique structure consisting of a phenyl group attached to an oxabicyclic ring. This unique structure makes POBHCA a versatile compound that can be used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is used in a variety of scientific research applications. It is used as a synthetic building block for the synthesis of a variety of compounds, such as drugs, polymers, and surfactants. It is also used in the study of enzyme kinetics, as it can be used to study the mechanism of action of enzymes. Additionally, this compound is used in the study of biochemical and physiological effects of drugs, as well as in the study of the structure and function of proteins.

Mechanism of Action

3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has a unique mechanism of action that is based on its unique structure. It is believed that this compound binds to specific proteins in the body, which then triggers the release of certain hormones or enzymes. This binding of this compound to proteins can also lead to changes in the structure and function of proteins, which can lead to physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist of the serotonin receptor, which can lead to increased levels of serotonin in the brain. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which can help protect the body from damage caused by free radicals. Finally, this compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid in lab experiments is its versatility. This compound can be used in a variety of experiments, from synthesis to biochemical and physiological studies. Additionally, this compound is relatively easy to synthesize, making it a convenient choice for lab experiments. However, there are some limitations to using this compound in lab experiments. This compound is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, this compound is a relatively unstable compound, and it can be difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid research. One potential direction is the development of new synthesis methods for this compound. Additionally, further research could be done on the mechanism of action of this compound, as well as its biochemical and physiological effects. Finally, further research could be done to identify potential applications of this compound in drug development, as well as its potential use in other medical treatments.

Synthesis Methods

3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can be synthesized in several ways. One of the most common methods is the reaction of benzoyl chloride with 2-amino-3-phenyl-1-butanol. This reaction results in the formation of an intermediate, which is then converted to this compound by the addition of hydrochloric acid. Another method of synthesis involves the reaction of benzaldehyde and ethylenediamine. This reaction results in the formation of an intermediate, which is then converted to this compound by the addition of hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of the bicyclic ring system and the introduction of the carboxylic acid functional group.", "Starting Materials": ["Phenylacetic acid", "2-bromo-1-cyclohexene", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Water"], "Reaction": ["1. Phenylacetic acid is reacted with sodium hydroxide to form the sodium salt of phenylacetic acid.", "2. The sodium salt of phenylacetic acid is reacted with 2-bromo-1-cyclohexene in the presence of sodium bicarbonate to form the bicyclic intermediate.", "3. The bicyclic intermediate is hydrolyzed with sodium hydroxide to form the carboxylic acid functional group.", "4. The carboxylic acid intermediate is purified by extraction with ethyl acetate and washing with water and sodium chloride.", "5. The purified carboxylic acid intermediate is converted to the final product, 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, by cyclization with sulfuric acid." ] }

CAS RN

2731009-06-4

Molecular Formula

C12H12O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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